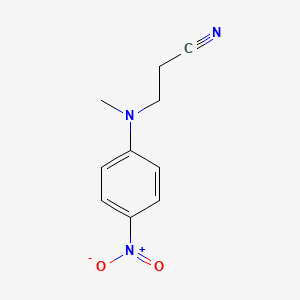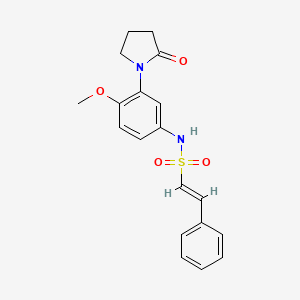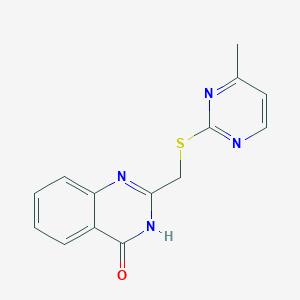![molecular formula C25H22Cl2FN3O3S B2937326 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 865654-97-3](/img/no-structure.png)
3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains several halogen atoms (chlorine and fluorine), as well as amide and ether functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction of a suitable diamine with a dicarbonyl compound . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method . The halogen atoms and other functional groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The halogen atoms could be replaced by other groups in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives
- Novel Pyrimidine Derivatives Synthesis : Research has focused on synthesizing novel pyrimidine derivatives, including thieno[2,3-d]pyrimidine compounds, through various synthetic routes. These compounds have been explored for their potential biological activities, showcasing the chemical versatility and the interest in developing new compounds within this class for scientific investigation (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities and Applications
- Antimicrobial Activity : Certain thieno[2,3-d]pyrimidine-6-carboxamides have shown promising antimicrobial activity. A study reported novel derivatives exhibiting significant activity against bacteria such as Proteus vulgaris and Pseudomonas aeruginosa, indicating potential applications as antimicrobial agents (Kolisnyk et al., 2015).
- Antipathogenic Properties : Related chemical structures with substitutions on phenyl groups have been studied for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for biofilm growth. This suggests a potential for developing novel antimicrobial agents targeting resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Modification and Optimization
- Chemical Modifications for Enhanced Biological Properties : Efforts have been made to modify the chemical structure of thieno[2,3-d]pyrimidines to optimize biological properties. This includes the methylation of specific positions in the pyridine moiety to enhance analgesic properties, underscoring the ongoing research into fine-tuning the molecular structure for specific therapeutic applications (Ukrainets et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
865654-97-3 |
|---|---|
Molekularformel |
C25H22Cl2FN3O3S |
Molekulargewicht |
534.43 |
IUPAC-Name |
3-(3,4-dichlorophenyl)-N,N-diethyl-1-[(2-fluorophenyl)methyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H22Cl2FN3O3S/c1-4-29(5-2)23(33)21-14(3)20-22(32)31(16-10-11-17(26)18(27)12-16)25(34)30(24(20)35-21)13-15-8-6-7-9-19(15)28/h6-12H,4-5,13H2,1-3H3 |
InChI-Schlüssel |
HVEWKSBTVHDFEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)


![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)


![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2937263.png)
![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)